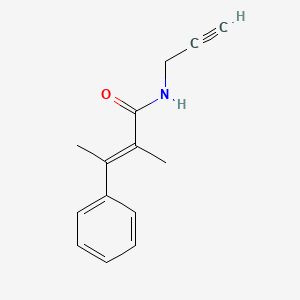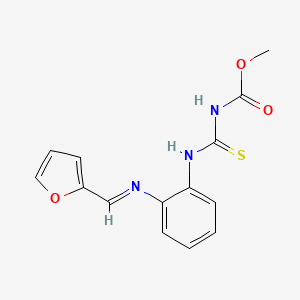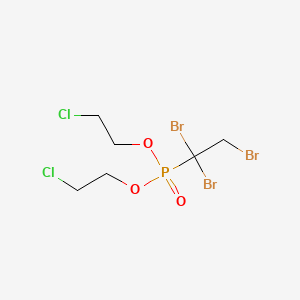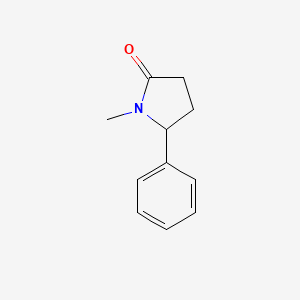
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopentyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a precursor compound, followed by the introduction of the oxopentyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
化学反应分析
Types of Reactions
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.
科学研究应用
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the oxopentyl group.
2,3,5-Trimethyl-6-(3-hydroxypropyl)-1,4-phenylene diacetate: Contains a hydroxypropyl group instead of an oxopentyl group.
Uniqueness
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is unique due to the presence of the oxopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
53713-20-5 |
|---|---|
分子式 |
C18H24O5 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxopentyl)phenyl] acetate |
InChI |
InChI=1S/C18H24O5/c1-7-15(21)8-9-16-12(4)17(22-13(5)19)10(2)11(3)18(16)23-14(6)20/h7-9H2,1-6H3 |
InChI 键 |
BYVJNJIKSVJOBU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CCC1=C(C(=C(C(=C1C)OC(=O)C)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)



![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)





![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)

